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molecular formula C21H19NO4 B8354961 1,3-Dioxane-4,6-dione, 5-(1H-indol-3-ylphenylmethyl)-2,2-dimethyl- CAS No. 67996-11-6

1,3-Dioxane-4,6-dione, 5-(1H-indol-3-ylphenylmethyl)-2,2-dimethyl-

Cat. No. B8354961
M. Wt: 349.4 g/mol
InChI Key: IAZCYVMIFQDULN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07863305B2

Procedure details

Using the procedure described in Tetrahedron 56 (2000) 5479-5492, indole (5.0 g, 42.7 mmole) and 2,2-dimethyl-[1,3]dioxane-4,6-dione (6.15 g, 42.7 mmole) were mixed in acetonitrile (50 ml). To this mixture was added benzaldehyde (9.06 g, 85.4 mmole) and d,l-proline (0.25 g). The mixture was stirred at room temperature for 18 hours after which time much of the reaction mixture had turned solid. The solvent was evaporated at reduced pressure and the residue was triturated with ether and filtered. The filter cake was washed with several portions of ether to afford pure 5-[(1H-indol-3-yl)-phenyl-methyl]-2,2-dimethyl-[1,3]dioxane-4,6-dione, 11.83 g, as a light pink solid (MS (M−H)=348) which was used without further purification in the next step.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
6.15 g
Type
reactant
Reaction Step Two
Quantity
9.06 g
Type
reactant
Reaction Step Three
Name
d,l-proline
Quantity
0.25 g
Type
reactant
Reaction Step Three
Quantity
50 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[NH:1]1[C:9]2[C:4](=[CH:5][CH:6]=[CH:7][CH:8]=2)[CH:3]=[CH:2]1.[CH3:10][C:11]1([CH3:19])[O:16][C:15](=[O:17])[CH2:14][C:13](=[O:18])[O:12]1.[CH:20](=O)[C:21]1[CH:26]=[CH:25][CH:24]=[CH:23][CH:22]=1.N1CCCC1C(O)=O>C(#N)C>[NH:1]1[C:9]2[C:4](=[CH:5][CH:6]=[CH:7][CH:8]=2)[C:3]([CH:20]([C:21]2[CH:26]=[CH:25][CH:24]=[CH:23][CH:22]=2)[CH:14]2[C:15](=[O:17])[O:16][C:11]([CH3:19])([CH3:10])[O:12][C:13]2=[O:18])=[CH:2]1

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
N1C=CC2=CC=CC=C12
Step Two
Name
Quantity
6.15 g
Type
reactant
Smiles
CC1(OC(CC(O1)=O)=O)C
Step Three
Name
Quantity
9.06 g
Type
reactant
Smiles
C(C1=CC=CC=C1)=O
Name
d,l-proline
Quantity
0.25 g
Type
reactant
Smiles
N1C(C(=O)O)CCC1
Step Four
Name
Quantity
50 mL
Type
solvent
Smiles
C(C)#N

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at room temperature for 18 hours after which time much of the reaction mixture
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent was evaporated at reduced pressure
CUSTOM
Type
CUSTOM
Details
the residue was triturated with ether
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
The filter cake was washed with several portions of ether

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
N1C=C(C2=CC=CC=C12)C(C1C(OC(OC1=O)(C)C)=O)C1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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